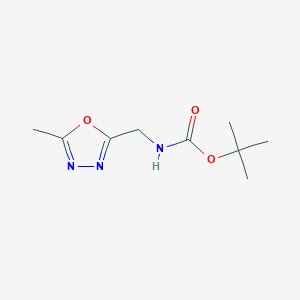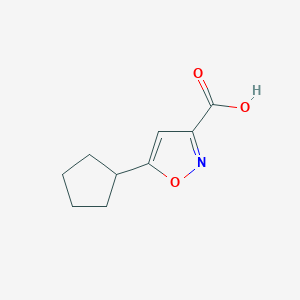
5-シクロペンチルイソキサゾール-3-カルボン酸
概要
説明
5-Cyclopentyl-isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom next to a nitrogen . The specific compound, 5-Cyclopentyl-isoxazole-3-carboxylic acid, has a cyclopentyl group attached to the 5th position of the isoxazole ring and a carboxylic acid group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of 5-Cyclopentyl-isoxazole-3-carboxylic acid consists of a five-membered isoxazole ring with a cyclopentyl group attached to the 5th position and a carboxylic acid group attached to the 3rd position . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .Chemical Reactions Analysis
Isoxazoles, including 5-Cyclopentyl-isoxazole-3-carboxylic acid, are known to undergo a variety of chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .科学的研究の応用
創薬と医薬品への応用
5-シクロペンチルイソキサゾール-3-カルボン酸に見られるようなイソキサゾール環は、その多様な生物活性のために多くの薬物に共通の構造モチーフです . 抗癌特性を持つ化合物の開発、潜在的なHDAC阻害剤としての作用、抗酸化、抗菌、抗微生物活性などが認められています . カルボン酸基は、抗結核の可能性を探るために、エステル誘導体に改変することができます .
金属フリー合成戦略
イソキサゾールの合成は、医薬品化学において重要です。金属フリー合成経路は、その環境への優しさや毒性の低さのために特に望ましいものです。 5-シクロペンチルイソキサゾール-3-カルボン酸は、そのような金属フリー技術を用いて合成することができ、これは創薬プログラムを加速するための多様なヘテロ環系分子のコレクションを作成する上で有益です .
ナノテクノロジー
ナノテクノロジーでは、5-シクロペンチルイソキサゾール-3-カルボン酸のようなカルボン酸は、金属ナノ粒子やカーボンナノ構造体の分散と組み込みを促進するための表面改質剤として使用できます . この応用は、ポリマーナノ材料の製造やナノデバイスの機能性向上に不可欠です。
高分子科学
カルボン酸は、高分子科学において重要な役割を果たします。ポリマーの合成において、モノマー、添加剤、触媒として作用することができます。 5-シクロペンチルイソキサゾール-3-カルボン酸は、そのカルボン酸基により、重合反応に関与したり、ポリマーの表面特性を改変したりすることができ、これにより材料の特性に影響を与えます .
センシングアプリケーション
イソキサゾール誘導体は、そのセンシング能力について研究されています。5-シクロペンチルイソキサゾール-3-カルボン酸の構造的特徴は、生物学的または化学的試薬を検出するセンサーの開発に利用できます。 これは、特に環境モニタリングや診断において重要です .
抗がん剤デザイン
イソキサゾール部分は、抗がん剤の設計における重要な構成要素です。 5-シクロペンチルイソキサゾール-3-カルボン酸から誘導されたものなど、新しい化合物への組み込みは、様々な癌細胞に対して、より優れた効力と選択性を有する新規化学療法薬の発見につながる可能性があります .
Safety and Hazards
将来の方向性
Isoxazoles, including 5-Cyclopentyl-isoxazole-3-carboxylic acid, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic methods, exploring their biological activity, and their potential applications in medicinal chemistry .
作用機序
Mode of Action
Isoxazole derivatives are known to interact with their targets through numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Given the known biological activities of isoxazole derivatives, it can be hypothesized that this compound may have similar effects . .
生化学分析
Biochemical Properties
5-Cyclopentyl-isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and, consequently, gene expression. Additionally, 5-Cyclopentyl-isoxazole-3-carboxylic acid has been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways .
Cellular Effects
The effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Cyclopentyl-isoxazole-3-carboxylic acid can induce apoptosis (programmed cell death) by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 5-Cyclopentyl-isoxazole-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription . Additionally, 5-Cyclopentyl-isoxazole-3-carboxylic acid can inhibit kinase activity by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream targets . These molecular interactions result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation . In in vitro studies, the long-term effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has been observed to maintain its biological activity over extended periods, although its effects may diminish with time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity . Beyond this threshold, increasing the dosage does not proportionally enhance the effects but rather increases the risk of adverse effects .
Metabolic Pathways
5-Cyclopentyl-isoxazole-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through conjugation reactions, such as glucuronidation, to enhance their excretion . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 5-Cyclopentyl-isoxazole-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it may bind to albumin in the bloodstream, which helps in its transport to different tissues . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5-Cyclopentyl-isoxazole-3-carboxylic acid is crucial for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with chromatin and modulates gene expression . This localization is facilitated by specific targeting signals or post-translational modifications that direct the compound to the nucleus . Additionally, 5-Cyclopentyl-isoxazole-3-carboxylic acid may also localize to other organelles, such as the mitochondria, where it can influence cellular metabolism .
特性
IUPAC Name |
5-cyclopentyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-8(13-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFQUOPSNNCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)
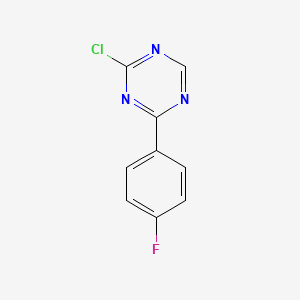

![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
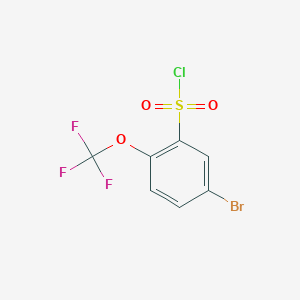
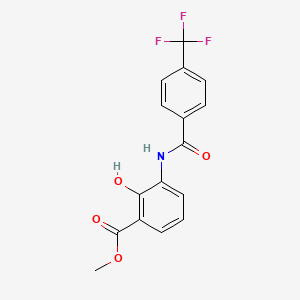
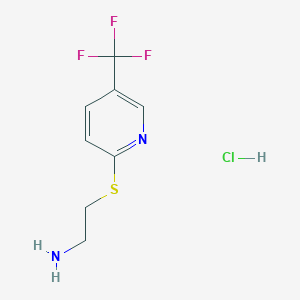
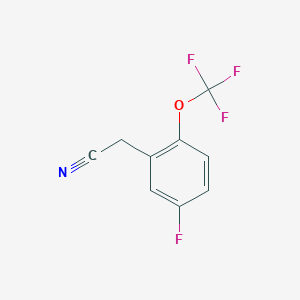
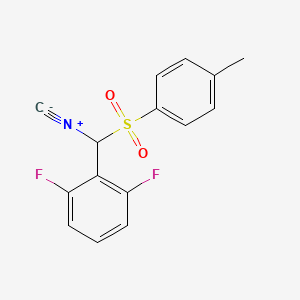
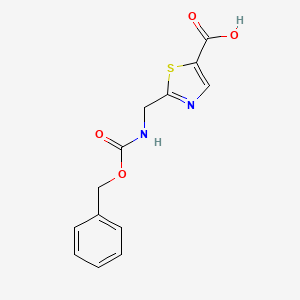
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
